molecular formula C22H18N2O3S B2534738 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2097872-46-1

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No. B2534738
M. Wt: 390.46
InChI Key: XOUGAAGFUBTQCI-UHFFFAOYSA-N
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Description

The compound “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited specific information available about this exact compound .


Molecular Structure Analysis

Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Synthesis and Chemical Reactivity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide is a compound that belongs to a broader class of compounds characterized by the presence of furan and thiazole rings. These compounds are of interest due to their diverse chemical reactivity and potential applications in various fields of scientific research.

One of the key areas of research involving compounds with similar structures focuses on their synthesis and subsequent reactivity. For instance, compounds containing furan-2-yl groups and thiazole rings have been synthesized through various chemical reactions, including acylation, electrophilic substitution reactions (bromination, nitration, hydroxymethylation, formylation, acylation), and treatment with phosphorus pentasulfide (P2S5) in anhydrous conditions to achieve different derivatives (Aleksandrov et al., 2021; El’chaninov & Aleksandrov, 2017). These reactions highlight the versatility and reactivity of the furan and thiazole moieties, making them valuable for further chemical transformations and applications in material science, pharmaceuticals, and synthetic chemistry.

Biological Activity and Applications

Beyond their chemical properties, these compounds have been explored for their biological activities, offering potential applications in medical and pharmaceutical research. For example, derivatives of furan-2-carboxamide-bearing thiazoles have been synthesized and evaluated for their antimicrobial activity, showcasing good efficacy against a range of Gram-negative and Gram-positive bacteria as well as fungi (Cakmak et al., 2022). This suggests that compounds with the furan-2-yl and thiazole structural motifs could serve as lead compounds for the development of new antimicrobial agents.

Another area of interest is the exploration of these compounds' anticancer properties. Research has been conducted on related thiazole derivatives, evaluating their anticancer activity against various cancer cell lines. Some derivatives have shown promising results, outperforming reference drugs in specific assays, indicating the potential of these compounds in cancer research (Ravinaik et al., 2021).

properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c25-19(15-8-10-16(11-9-15)20-7-4-12-27-20)13-23-21(26)18-14-28-22(24-18)17-5-2-1-3-6-17/h1-12,14,19,25H,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUGAAGFUBTQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide

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